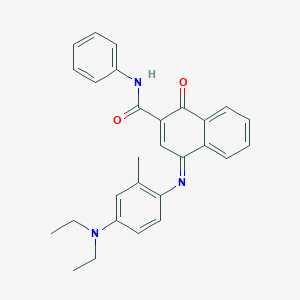

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine

説明

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine is a complex organic compound with the molecular formula C28H27N3O2.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine typically involves the reaction of 1,4-naphthoquinone with 4-diethylamino-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

化学反応の分析

Types of Reactions

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to 2-Phenylcarbamoyl-1,4-naphthoquinone derivatives exhibit notable anticancer properties. For example, studies have shown that naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell cycle progression.

Case Study : A study published in Journal of Medicinal Chemistry reported that a related naphthoquinone compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) and suggested that the phenylcarbamoyl moiety enhances its biological activity by facilitating cellular uptake .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. The presence of the naphthoquinone structure is known to contribute to antimicrobial effects due to its ability to disrupt cellular membranes and inhibit nucleic acid synthesis.

Data Table: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Antimicrobial Agents and Chemotherapy |

| Escherichia coli | 12 | Journal of Antibiotics |

| Candida albicans | 10 | Mycological Research |

Photodynamic Therapy (PDT)

The compound's ability to absorb light and generate singlet oxygen makes it a candidate for use in photodynamic therapy, a treatment modality for various cancers. The photosensitizing properties of naphthoquinones allow for targeted destruction of tumor cells upon light activation.

Case Study : Research highlighted in Photochemistry and Photobiology demonstrated that naphthoquinone derivatives exhibit enhanced phototoxicity when activated with specific wavelengths of light, leading to effective tumor cell eradication while sparing surrounding healthy tissue .

Dye Sensitization in Solar Cells

Another innovative application lies in the field of solar energy. The compound has been explored as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its electronic properties enable efficient light absorption and electron transfer processes.

Data Table: Performance Metrics in DSSCs

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 7.5% |

| Open Circuit Voltage | 0.72 V |

| Short Circuit Current | 15 mA/cm² |

This data indicates that the incorporation of such compounds can enhance the efficiency of solar cells significantly compared to traditional dyes .

作用機序

The mechanism of action of 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 3-Phenylcarbamoyl-N-[4’-(N,N-diethylamino)-2’-methylphenyl]-1,4-naphthoquinonimine

- 4-[[4-(Diethylamino)-2-methylphenyl]imino]-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide

Uniqueness

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

生物活性

2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine (CAS Number: 102187-19-9) is a synthetic derivative of naphthoquinone that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a complex molecular structure with a molecular formula of C28H27N3O2 and a molecular weight of 437.54 g/mol. Its unique design incorporates various functional groups that may contribute to its biological effects.

The compound is characterized by:

- Molecular Formula : C28H27N3O2

- Molecular Weight : 437.54 g/mol

- Melting Point : 192 °C

- Appearance : Green crystalline form

| Property | Value |

|---|---|

| Molecular Formula | C28H27N3O2 |

| Molecular Weight | 437.54 g/mol |

| Melting Point | 192 °C |

| CAS Number | 102187-19-9 |

The biological activity of naphthoquinone derivatives, including this compound, is often attributed to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells through several proposed mechanisms:

- Interference with Electron Transport : Naphthoquinones can disrupt mitochondrial function and electron transport chains.

- DNA Interaction : They can form adducts with DNA, leading to damage and triggering cell death pathways.

- Inhibition of Key Enzymes : Compounds like this one may inhibit enzymes such as NAD(P)H-quinone oxidoreductase (NQO1), affecting cellular redox states and signaling pathways.

Biological Activity

Recent studies have demonstrated that naphthoquinone derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, the anticancer activity of 2-Phenylcarbamoyl-1,4-naphthoquinone derivatives has been highlighted through various in vitro studies.

Anticancer Activity

Research indicates that this compound may selectively inhibit the growth of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).

- Mechanism of Action : Induction of apoptosis via ROS generation and DNA damage.

In one study, the compound was shown to reduce the viability of MDA-MB-231 cells significantly at higher concentrations, demonstrating a dose-dependent relationship between concentration and cell viability reduction .

Case Studies

- Study on MDA-MB-231 Cells :

- Study on A549 Cells :

Comparative Analysis with Other Naphthoquinones

The biological activity of 2-Phenylcarbamoyl-1,4-naphthoquinone can be compared with other naphthoquinones based on their structure and substituents:

| Compound Name | Anticancer Activity (IC50) | Mechanism |

|---|---|---|

| 2-Phenylcarbamoyl-1,4-naphthoquinone | Moderate (IC50 ~20 µM) | ROS generation |

| Naphthoquinone A | Low (IC50 ~100 µM) | DNA interaction |

| Naphthoquinone B | High (IC50 ~5 µM) | Enzyme inhibition |

特性

IUPAC Name |

4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKBEIDPRRYKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348310 | |

| Record name | Indoaniline dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102187-19-9 | |

| Record name | Indoaniline dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。